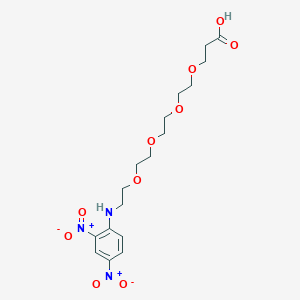

DNP-PEG4-acid

Description

Properties

IUPAC Name |

3-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O10/c21-17(22)3-5-27-7-9-29-11-12-30-10-8-28-6-4-18-15-2-1-14(19(23)24)13-16(15)20(25)26/h1-2,13,18H,3-12H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTIFQVOBASTCFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Crucial Role of the PEG4 Spacer in Enhancing DNP-PEG4-Acid Solubility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the pivotal role of the tetraethylene glycol (PEG4) spacer in modulating the aqueous solubility of the hapten-linker conjugate, 2,4-dinitrophenyl-PEG4-acid (DNP-PEG4-acid). In drug development and various biochemical applications, the conjugation of hydrophobic molecules, such as the DNP hapten, to hydrophilic linkers is a critical strategy to improve their physicochemical properties. This guide provides a comprehensive overview of the underlying principles, presents available solubility data, details experimental protocols for solubility determination, and illustrates the molecular relationships governing this essential bioconjugation tool.

Introduction

The 2,4-dinitrophenyl (DNP) group is a widely utilized hapten in immunology and biotechnology, primarily for its ability to elicit a strong antibody response when conjugated to a carrier protein. However, the inherent hydrophobicity of the DNP moiety and related small molecules can significantly limit their utility in aqueous environments, leading to challenges in formulation, handling, and bioavailability. To overcome these limitations, hydrophilic spacers are often incorporated into the molecular design. Polyethylene glycol (PEG) is a biocompatible and hydrophilic polymer frequently employed for this purpose. The inclusion of a discrete PEG linker, such as the PEG4 spacer in this compound, is a common strategy to enhance water solubility and influence the overall properties of the conjugate.[1][2][3] This guide will explore the specific contribution of the PEG4 spacer to the solubility of this compound.

The Physicochemical Impact of the PEG4 Spacer

The enhanced water solubility of this compound compared to its non-PEGylated counterparts is attributed to the physicochemical properties of the PEG4 spacer.[4][5]

-

Hydrophilicity: The PEG4 spacer consists of repeating ethylene oxide units, which are highly hydrophilic. These units can form hydrogen bonds with water molecules, effectively creating a hydration shell around the molecule. This hydration shell shields the hydrophobic DNP core, increasing the overall affinity of the conjugate for aqueous media.

-

Amphiphilicity: While the ethylene oxide units are hydrophilic, the ethylene backbone possesses some hydrophobic character. This amphiphilic nature allows PEG to interact with both polar and non-polar environments, further contributing to its solubilizing effect.

-

Flexibility and Conformation: The flexibility of the PEG chain allows it to adopt various conformations in solution. This dynamic nature can disrupt the intermolecular interactions between the hydrophobic DNP moieties that would otherwise lead to aggregation and precipitation in water.

Quantitative Solubility Data

To illustrate the impact of the PEG4 spacer, the following table presents the available solubility information. The value for 2,4-dinitrophenylacetic acid is a predicted value, which should be considered an estimation. The solubility of this compound is described qualitatively based on manufacturer information.

| Compound | Structure | Molecular Weight ( g/mol ) | Aqueous Solubility | Data Source |

| 2,4-Dinitrophenylacetic acid | DNP-CH₂-COOH | 226.14 | Predicted log10(S) = -2.67 (~0.48 mg/mL) | |

| This compound | DNP-NH-(CH₂CH₂O)₄-CH₂-COOH | 431.40 | Significantly higher than non-PEGylated analogues |

Note: The predicted solubility of 2,4-dinitrophenylacetic acid is based on its Log10 of water solubility in mol/L (log10ws) of -2.67. This translates to a molar solubility of 10^-2.67 mol/L, which is approximately 0.0021 M or 0.48 mg/mL.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility Determination

The "shake-flask" method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. The following protocol outlines the steps to experimentally measure and compare the aqueous solubility of this compound and a non-PEGylated analogue.

Materials and Equipment

-

This compound

-

2,4-Dinitrophenylacetic acid (or other non-PEGylated control)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker incubator

-

Microcentrifuge

-

HPLC system with a UV detector

-

Syringe filters (0.22 µm)

-

Autosampler vials

Procedure

-

Preparation of Stock Solutions (for calibration curve):

-

Accurately weigh a precise amount of the test compound (e.g., 10 mg) and dissolve it in a known volume of DMSO (e.g., 1 mL) to create a concentrated stock solution (10 mg/mL).

-

Perform serial dilutions of the stock solution with a 50:50 mixture of ACN and PBS to prepare a series of calibration standards of known concentrations (e.g., 1000, 500, 250, 125, 62.5, 31.25 µg/mL).

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of the solid test compound (e.g., 2-5 mg) to a pre-weighed microcentrifuge tube. The exact amount should be recorded.

-

Add a precise volume of PBS (pH 7.4) (e.g., 1 mL) to the tube.

-

Tightly cap the tubes and place them in a thermostatic shaker incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 18-24 hours).

-

-

Phase Separation:

-

After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for a set time (e.g., 15-30 minutes) to pellet the undissolved solid.

-

Carefully collect the supernatant, ensuring no solid material is disturbed.

-

For further clarification, the supernatant can be filtered through a 0.22 µm syringe filter. Note that potential adsorption of the compound to the filter should be assessed.

-

-

Analysis by HPLC:

-

Dilute the clarified supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the calibration standards and the diluted samples onto the HPLC system.

-

Analyze the samples using a suitable reversed-phase C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

-

Monitor the absorbance at a wavelength where the DNP moiety has a strong absorbance (e.g., ~360 nm).

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of the test compound in the diluted supernatant by interpolating its peak area on the calibration curve.

-

Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. This value represents the aqueous solubility of the compound in mg/mL or µg/mL.

-

Visualizing Molecular Interactions and Workflows

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the components of this compound and their contribution to its solubility.

Caption: Molecular determinants of this compound solubility.

Experimental Workflow

The diagram below outlines the key steps in the experimental determination of aqueous solubility using the shake-flask method.

Caption: Shake-flask solubility determination workflow.

Conclusion

The incorporation of a PEG4 spacer into the DNP-acid structure is a highly effective strategy for increasing the aqueous solubility of this otherwise hydrophobic hapten. The hydrophilic and flexible nature of the PEG chain disrupts hydrophobic aggregation and promotes favorable interactions with water molecules. While precise, publicly available quantitative data is limited, the qualitative evidence from manufacturers is strong and the underlying chemical principles are well-established. The provided experimental protocol for the shake-flask method offers a robust framework for researchers to quantify the solubility of this compound and similar PEGylated compounds, enabling better-informed decisions in drug development and other scientific applications. The strategic use of hydrophilic linkers like PEG4 is a cornerstone of modern bioconjugation chemistry, facilitating the use of important but poorly soluble molecules in aqueous biological systems.

References

- 1. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. DNP-PEG4 acid | AAT Bioquest [aatbio.com]

The Architecture of Immunity: A Technical Guide to Hapten-Carrier Complexes Featuring DNP-PEG4-Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of hapten-carrier complexes, utilizing the versatile molecule DNP-PEG4-acid as a central example. We will delve into the intricacies of creating these essential immunological tools, the experimental methodologies for their application, and the fundamental signaling pathways they trigger. This document is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to leverage hapten-carrier technology in their work.

Introduction to Hapten-Carrier Complexes

Haptens are small molecules that are incapable of eliciting an immune response on their own. However, when covalently attached to a larger carrier molecule, typically a protein, they become immunogenic.[1][2] This combination, known as a hapten-carrier complex, is a cornerstone of immunology research, enabling the production of antibodies against a vast array of small molecules, from drugs and hormones to environmental toxins.[3] The dinitrophenyl (DNP) group is a classic hapten widely used in immunological studies.[4]

This compound is a particularly useful hapten derivative. Its structure incorporates the DNP hapten, a tetra-polyethylene glycol (PEG4) spacer, and a terminal carboxylic acid. The PEG spacer enhances water solubility, a significant advantage over more hydrophobic linkers.[5] The carboxylic acid provides a convenient functional group for conjugation to primary amines on carrier proteins, forming a stable amide bond.

Crafting the Immunogen: Conjugation of this compound to a Carrier Protein

The creation of a potent hapten-carrier immunogen is the critical first step in generating a robust anti-hapten antibody response. The following section provides a detailed protocol for the conjugation of this compound to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH), using the zero-length crosslinker 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Principle of EDC-Mediated Conjugation

EDC facilitates the formation of an amide bond between a carboxyl group (on the this compound) and a primary amine (on the carrier protein). The reaction proceeds through the formation of an unstable O-acylisourea intermediate, which is then displaced by a nucleophilic attack from the primary amine.

Experimental Protocol: this compound Conjugation to KLH

This protocol is a general guideline and may require optimization based on the specific carrier protein and desired hapten density.

Materials:

-

This compound

-

Keyhole Limpet Hemocyanin (KLH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or sulfo-NHS (optional, for two-step conjugation)

-

Conjugation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Carrier Protein Preparation: Dissolve KLH in Conjugation Buffer to a final concentration of 10 mg/mL.

-

Hapten Preparation: Dissolve this compound in the Conjugation Buffer. The amount to be added will depend on the desired hapten-to-carrier molar ratio.

-

Activation of this compound: Add a 10-fold molar excess of EDC (and NHS, if used) to the this compound solution. Incubate for 15 minutes at room temperature.

-

Conjugation Reaction: Immediately add the activated hapten solution to the KLH solution. Gently mix and allow the reaction to proceed for 2 hours at room temperature.

-

Quenching the Reaction: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted EDC. Incubate for 15 minutes.

-

Purification of the Conjugate: Remove unreacted hapten and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS. Collect the protein-containing fractions.

-

Characterization: Determine the protein concentration (e.g., by Bradford assay) and the hapten density (molar ratio of DNP to carrier protein) by measuring the absorbance of the DNP group at approximately 360 nm.

Logical Workflow for DNP-KLH Conjugation

Caption: Workflow for the conjugation of this compound to KLH.

Eliciting an Immune Response: Immunization and Antibody Production

Once the DNP-KLH conjugate is prepared, it can be used to immunize an animal model, typically mice or rabbits, to generate DNP-specific antibodies.

Immunization Protocol

The following is a general immunization schedule for mice.

Materials:

-

DNP-KLH conjugate in sterile PBS

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Sterile syringes and needles

Procedure:

-

Primary Immunization (Day 0):

-

Prepare an emulsion of the DNP-KLH conjugate (50-100 µg per mouse) with an equal volume of CFA.

-

Inject the emulsion intraperitoneally (IP) or subcutaneously (SC) into the mice.

-

-

Booster Immunizations (e.g., Day 14 and Day 28):

-

Prepare an emulsion of the DNP-KLH conjugate (25-50 µg per mouse) with an equal volume of IFA.

-

Inject the emulsion IP or SC.

-

-

Test Bleed (e.g., Day 35):

-

Collect a small amount of blood from the tail vein to test for the presence of anti-DNP antibodies.

-

-

Final Boost (3-4 days before harvest):

-

Administer a final injection of the DNP-KLH conjugate (25-50 µg per mouse) in PBS (without adjuvant) via the IP or intravenous (IV) route.

-

-

Harvest:

-

Collect blood via cardiac puncture or harvest the spleen for hybridoma production.

-

Experimental Workflow for Immunization and Analysis

Caption: A typical immunization and analysis workflow.

Quantifying the Response: Data Presentation

The magnitude and quality of the immune response to a hapten-carrier complex are influenced by several factors, most notably the hapten density. The following tables summarize representative quantitative data.

Effect of Hapten Density on Antibody Titer and Isotype

The number of hapten molecules per carrier protein can significantly impact the type and amount of antibody produced. Generally, lower hapten densities tend to favor a T-cell dependent response, leading to class switching and the production of high-affinity IgG antibodies. Conversely, very high hapten densities can sometimes lead to a more T-cell independent-like response, characterized by a predominantly IgM response, or even induce tolerance.

Table 1: Representative Anti-DNP Antibody Titers Following Immunization with DNP-KLH Conjugates of Varying Hapten Densities

| Hapten Density (DNP:KLH Molar Ratio) | Predominant Isotype | Mean Anti-DNP IgM Titer (Day 14) | Mean Anti-DNP IgG Titer (Day 35) |

| Low (~5:1) | IgG | 1:1,000 | 1:256,000 |

| Medium (~15:1) | IgG | 1:5,000 | 1:512,000 |

| High (~40:1) | IgM/IgG | 1:20,000 | 1:128,000 |

Note: These are representative values and can vary depending on the animal model, immunization protocol, and specific assay conditions.

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-DNP Antibodies

Materials:

-

DNP-BSA coated ELISA plates

-

Serum samples from immunized mice

-

Blocking Buffer (e.g., 5% non-fat milk in PBS)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

HRP-conjugated anti-mouse IgM and anti-mouse IgG secondary antibodies

-

TMB substrate

-

Stop Solution (e.g., 2N H₂SO₄)

-

Microplate reader

Procedure:

-

Coating: Coat ELISA plate wells with DNP-BSA (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

-

Washing: Wash the plate three times with Wash Buffer.

-

Blocking: Block non-specific binding sites with Blocking Buffer for 1-2 hours at room temperature.

-

Washing: Wash the plate three times.

-

Sample Incubation: Add serial dilutions of the mouse serum to the wells and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate five times.

-

Secondary Antibody Incubation: Add the appropriate HRP-conjugated secondary antibody (anti-IgM or anti-IgG) and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times.

-

Substrate Development: Add TMB substrate and incubate in the dark until a blue color develops.

-

Stopping the Reaction: Add Stop Solution to turn the color yellow.

-

Reading: Read the absorbance at 450 nm. The antibody titer is typically defined as the reciprocal of the highest dilution that gives a signal significantly above the background.

Unraveling the Mechanism: Signaling Pathways

The interaction of a DNP-carrier complex with the immune system initiates a cascade of intracellular signaling events. A particularly well-studied pathway is the activation of mast cells and basophils through the cross-linking of IgE antibodies bound to the high-affinity IgE receptor, FcεRI.

FcεRI Signaling Pathway in Mast Cells

Upon binding of a multivalent DNP-carrier complex to DNP-specific IgE antibodies on the surface of a mast cell, the FcεRI receptors are cross-linked. This initiates a signaling cascade that ultimately leads to degranulation and the release of inflammatory mediators.

Caption: FcεRI signaling cascade in mast cells.

This pathway highlights the central role of spleen tyrosine kinase (Syk) in propagating the signal downstream of the receptor. The activation of phospholipase C gamma (PLCγ) leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn induce calcium release and activate protein kinase C (PKC), both critical for degranulation. Simultaneously, activation of phospholipase A2 (PLA2) leads to the production of lipid mediators like leukotrienes.

B Cell Activation and Differentiation

The interaction of a DNP-carrier complex with DNP-specific B cells is a more complex process involving T cell help for a robust IgG response.

Caption: T-cell dependent B cell activation by a hapten-carrier complex.

In this T-cell dependent pathway, the B cell recognizes the DNP hapten, internalizes the entire complex, and presents processed peptides from the KLH carrier on its MHC class II molecules. This allows for the recruitment of helper T cells that have been primed to recognize these same carrier peptides. The interaction between the B cell and the helper T cell, mediated by CD40-CD40L and the release of cytokines, provides the necessary signals for B cell proliferation, isotype switching from IgM to IgG, and differentiation into antibody-secreting plasma cells and long-lived memory B cells.

Conclusion

The use of hapten-carrier complexes, exemplified here by this compound, remains a powerful and indispensable technique in immunology. A thorough understanding of the principles of conjugation, immunization strategies, and the underlying signaling pathways is paramount for the successful generation of specific antibody responses. This guide provides a foundational framework for researchers to design and execute experiments aimed at producing and characterizing antibodies against small molecules, with broad applications in basic research, diagnostics, and therapeutic development.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of Hapten Density on the Induced Antibody Repertoire - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies - Innovative antibodies against haptens and transmembrane proteins [synabs.be]

- 5. The Fc receptor gamma-chain and the tyrosine kinase Syk are essential for activation of mouse platelets by collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Immunogenicity of DNP-PEG4-Acid Conjugates

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The immunogenicity of hapten-carrier conjugates is a cornerstone of immunology, providing critical models for understanding antibody responses, B-cell activation, and tolerance. The 2,4-Dinitrophenyl (DNP) group is a classic hapten that, when conjugated to a larger carrier molecule, elicits a robust and highly specific antibody response. This guide explores the core principles governing the immunogenicity of DNP conjugates, with a specific focus on a DNP-PEG4-acid construct. While specific data for this exact conjugate is limited in public literature, this document synthesizes established principles from DNP-carrier and PEGylation studies to provide a comprehensive technical overview. We will cover the mechanisms of the immune response, present representative quantitative data, detail essential experimental protocols, and provide visual diagrams of the key pathways and workflows involved.

Principles of DNP-Hapten Immunogenicity

A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.[1] The DNP group itself is not immunogenic because it is too small to cross-link B-cell receptors (BCRs) effectively and cannot be presented by MHC molecules to T-cells. However, when conjugated to a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), the DNP-carrier conjugate becomes a potent immunogen.[2]

The immune response to a DNP-carrier conjugate is a classic example of a T-cell dependent B-cell response:[3]

-

B-Cell Recognition: B-cells with DNP-specific BCRs recognize and bind to the DNP hapten on the conjugate. This binding, along with the multivalent nature of the conjugate, leads to BCR cross-linking and initial B-cell activation signals.

-

Antigen Internalization and Processing: The entire DNP-carrier conjugate is internalized by the B-cell. Inside the cell, the carrier protein is degraded into peptides.

-

Antigen Presentation: These carrier-derived peptides are loaded onto MHC class II molecules and presented on the surface of the B-cell.

-

T-Cell Help: A helper T-cell that has been previously activated by recognizing the same carrier peptides presented by a professional antigen-presenting cell (like a dendritic cell) can now recognize the peptide-MHC II complex on the B-cell surface.[4]

-

B-Cell Activation and Differentiation: This "linked recognition" triggers the T-cell to provide co-stimulatory signals to the B-cell, primarily through the CD40L-CD40 interaction and the secretion of cytokines like IL-4 and IL-5.[5] This help drives the B-cell to undergo proliferation, somatic hypermutation, and class-switching, ultimately differentiating into plasma cells that secrete high-affinity anti-DNP antibodies.

The epitope density , or the number of DNP groups per carrier molecule, is a critical factor. Low to intermediate conjugation ratios are typically immunogenic, while very high levels of conjugation can sometimes induce tolerance instead of immunity.

The Role of the PEG4-Acid Linker

In a this compound conjugate, the PEG4 (a short, four-unit polyethylene glycol) chain acts as a spacer or linker between the DNP hapten and the point of conjugation (facilitated by the terminal carboxylic acid).

-

Spacer Function: The PEG linker can provide spatial separation between the hapten and the carrier, which may improve the accessibility of the DNP epitope for BCR binding.

-

Modulation of Immunogenicity: PEGylation, the process of attaching PEG chains to molecules, is a common strategy in drug development to reduce the immunogenicity of therapeutic proteins and improve their pharmacokinetic profiles. It can shield immunogenic epitopes on the carrier protein from the immune system. However, the PEG moiety itself can sometimes be immunogenic, leading to the production of anti-PEG antibodies, which can impact the efficacy and safety of PEGylated drugs. For a short linker like PEG4, this effect is likely minimal compared to the large PEG chains used in drug formulations.

Quantitative Data on DNP-Carrier Immunogenicity

Table 1: Representative Anti-DNP Serum Antibody Titers Post-Immunization

| Time Point | Anti-DNP IgM Titer (Mean ± SD) | Anti-DNP IgG Titer (Mean ± SD) |

| Day 0 (Pre-bleed) | < 100 | < 100 |

| Day 7 | 1,600 ± 450 | 400 ± 150 |

| Day 14 | 8,000 ± 2,100 | 12,500 ± 3,500 |

| Day 21 (Post-boost) | 4,500 ± 1,300 | 150,000 ± 45,000 |

| Day 28 | 1,500 ± 500 | 250,000 ± 70,000 |

Data is hypothetical but representative of typical results from a primary immunization on Day 0 and a booster on Day 14 with DNP-KLH in an adjuvant.

Table 2: Frequency of DNP-Specific Antibody Secreting Cells (ASCs)

| Time Point | DNP-Specific ASCs per 10⁶ Spleen Cells (Mean ± SD) |

| Day 0 | < 1 |

| Day 7 | 55 ± 15 |

| Day 14 | 150 ± 40 |

| Day 21 (Post-boost) | 450 ± 120 |

Data is representative of results obtained via an ELISpot assay on splenocytes from immunized mice.

Experimental Protocols

Assessing the immunogenicity of a DNP-conjugate involves a series of standard immunological assays.

This protocol describes a standard method for inducing an antibody response to a hapten-carrier conjugate like DNP-KLH.

-

Antigen Preparation: Prepare the immunogen by emulsifying the DNP-carrier conjugate (e.g., DNP-KLH) with an equal volume of Complete Freund's Adjuvant (CFA) for the primary immunization and Incomplete Freund's Adjuvant (IFA) for booster immunizations. A typical concentration is 1 mg/mL.

-

Primary Immunization (Day 0): Inject each mouse subcutaneously (s.c.) or intraperitoneally (i.p.) with 100 µL of the emulsion, containing 50 µg of the DNP-carrier conjugate.

-

Booster Immunization (Day 14): Inject each mouse with 100 µL of the DNP-carrier/IFA emulsion (50 µg of conjugate).

-

Sample Collection: Collect blood samples via tail vein or retro-orbital bleeding at specified time points (e.g., Days 0, 7, 14, 21, 28) to monitor the antibody response. Serum is isolated by allowing the blood to clot and centrifuging to remove cellular components.

-

Terminal Harvest: At the end of the study, spleens can be harvested for cellular assays like ELISpot.

This protocol quantifies the concentration of anti-DNP antibodies in serum samples.

-

Plate Coating: Coat a 96-well high-binding ELISA plate with a DNP-conjugate of a different carrier protein than the one used for immunization (e.g., coat with DNP-BSA if mice were immunized with DNP-KLH) at 1-5 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C. This prevents the detection of anti-carrier antibodies.

-

Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Block non-specific binding sites by adding 200 µL of a blocking buffer (e.g., 5% non-fat milk or BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate. Add serially diluted serum samples (starting at 1:100) to the wells. Incubate for 1-2 hours at room temperature.

-

Detection Antibody: Wash the plate. Add a horseradish peroxidase (HRP)-conjugated secondary antibody that detects the desired mouse antibody isotype (e.g., anti-mouse IgG-HRP or anti-mouse IgM-HRP) diluted in blocking buffer. Incubate for 1 hour at room temperature.

-

Substrate Development: Wash the plate. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stop Reaction: Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).

-

Read Plate: Measure the optical density (OD) at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives an OD value above a predetermined cutoff (e.g., 2-3 times the background).

This assay quantifies the number of individual cells secreting DNP-specific antibodies.

-

Plate Coating: Coat a PVDF-membrane ELISpot plate with DNP-BSA (10 µg/mL) in PBS overnight at 4°C.

-

Cell Preparation: Prepare a single-cell suspension from the spleen or peripheral blood mononuclear cells (PBMCs) from immunized mice.

-

Blocking: Wash the plate and block with sterile cell culture medium containing 10% fetal bovine serum for at least 30 minutes.

-

Cell Incubation: Add a known number of cells (e.g., in serial dilutions from 5x10⁵ cells/well) to the wells. Incubate the plate in a humidified 37°C, 5% CO₂ incubator for 18-24 hours. During this time, antibody-secreting cells (ASCs) will secrete antibodies that are captured by the DNP-BSA on the membrane.

-

Detection: Wash away the cells. Add a biotinylated anti-mouse IgG (or IgM) detection antibody. Incubate for 2 hours at room temperature.

-

Enzyme Conjugation: Wash the plate. Add Streptavidin-Alkaline Phosphatase (AP) or HRP conjugate. Incubate for 1 hour.

-

Spot Development: Wash the plate. Add a precipitating substrate (e.g., BCIP/NBT for AP). Dark spots will form on the membrane, with each spot representing a single DNP-specific antibody-secreting cell.

-

Analysis: Stop the reaction by washing with water. Allow the plate to dry completely and count the spots using an automated ELISpot reader.

Visualizations: Workflows and Pathways

The following diagrams were created using Graphviz (DOT language) to illustrate key processes.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 4adi.com [4adi.com]

- 3. B-cell activation by armed helper T cells - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. T cell-dependent hapten-specific and polyclonal B cell responses require release of interleukin 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

Biophysical Characterization of DNP-PEG4-acid: A Technical Guide

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the biophysical characteristics of DNP-PEG4-acid. This guide includes key physicochemical data, detailed experimental protocols for its conjugation and biophysical analysis, and a visualization of its associated signaling pathway.

Core Properties of this compound

This compound is a heterobifunctional linker incorporating a 2,4-dinitrophenyl (DNP) group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. The DNP moiety serves as a well-characterized hapten, enabling strong and specific recognition by anti-DNP antibodies. The PEG4 spacer enhances aqueous solubility and provides spatial separation between the DNP group and the conjugated molecule, minimizing potential steric hindrance. The terminal carboxylic acid allows for covalent conjugation to primary amines on proteins, peptides, or other biomolecules through the formation of a stable amide bond.

Physicochemical and Biophysical Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various sources.

| Property | Value | Source(s) |

| Molecular Weight | 431.40 g/mol | [1][2] |

| Molecular Formula | C₁₇H₂₅N₃O₁₀ | [2] |

| CAS Number | 858126-76-8 | [2] |

| Appearance | Solid | [1] |

| Purity | >96% | |

| Solubility | Soluble in DMSO | |

| Storage Conditions | Freeze (<-15 °C), protect from light |

Experimental Protocols

This section provides detailed methodologies for the conjugation of this compound to a carrier protein and for the biophysical characterization of the resulting conjugate's interaction with an anti-DNP antibody.

Conjugation of this compound to a Carrier Protein (e.g., BSA)

This protocol describes the covalent coupling of the carboxylic acid group of this compound to primary amines (e.g., lysine residues) on a carrier protein like Bovine Serum Albumin (BSA) using EDC/NHS chemistry.

Materials:

-

This compound

-

Bovine Serum Albumin (BSA)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 4.7-6.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Dialysis tubing (e.g., 10 kDa MWCO) or centrifugal desalting columns

-

Magnetic stirrer and stir bar

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound: Dissolve a known mass of this compound in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL).

-

Prepare the carrier protein solution: Dissolve BSA in MES buffer to a final concentration of 5-10 mg/mL.

-

Activate the carboxylic acid group:

-

Add a 5-10 fold molar excess of both EDC and NHS to the this compound stock solution.

-

Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the reactive NHS ester.

-

-

Conjugation reaction:

-

Slowly add the activated DNP-PEG4-NHS ester solution to the BSA solution while stirring.

-

Adjust the pH of the reaction mixture to 7.2-7.5 by adding PBS to facilitate the reaction with the primary amines of the protein.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Purification of the conjugate:

-

Remove unreacted this compound and coupling reagents by dialysis against PBS at 4°C with several buffer changes over 24-48 hours, or by using a centrifugal desalting column according to the manufacturer's instructions.

-

-

Characterization of the conjugate:

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

The degree of labeling (DOL) can be estimated by measuring the absorbance of the DNP group at its maximum absorbance wavelength (around 360 nm) and using the molar extinction coefficient of DNP.

-

Biophysical Characterization of DNP-PEG4-conjugate and Anti-DNP Antibody Interaction

This protocol provides a general workflow for analyzing the binding kinetics and affinity of an anti-DNP antibody to a DNP-PEG4-conjugate immobilized on an SPR sensor chip.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip (or equivalent)

-

Amine coupling kit (containing EDC, NHS, and ethanolamine)

-

DNP-PEG4-BSA conjugate (ligand)

-

Anti-DNP antibody (analyte)

-

Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween 20)

-

Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)

Procedure:

-

Chip Preparation and Ligand Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

-

Inject the DNP-PEG4-BSA conjugate (diluted in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to allow for covalent coupling.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

-

Analyte Binding Assay:

-

Prepare a series of dilutions of the anti-DNP antibody in running buffer (e.g., ranging from low nM to high µM concentrations).

-

Inject the different concentrations of the antibody over the immobilized ligand surface at a constant flow rate, followed by a dissociation phase with running buffer.

-

After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove the bound antibody.

-

-

Data Analysis:

-

The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

This protocol outlines the use of ITC to determine the thermodynamic parameters of the interaction between this compound (or its conjugate) and an anti-DNP antibody in solution.

Materials:

-

Isothermal Titration Calorimeter

-

This compound or DNP-PEG4-BSA conjugate (in the syringe)

-

Anti-DNP antibody (in the sample cell)

-

Matching dialysis buffer for both ligand and analyte (e.g., PBS)

Procedure:

-

Sample Preparation:

-

Dialyze both the this compound/conjugate and the anti-DNP antibody extensively against the same buffer to minimize heats of dilution.

-

Accurately determine the concentrations of both the ligand and the antibody. The antibody concentration should typically be 10-100 times the expected KD.

-

-

ITC Experiment:

-

Load the anti-DNP antibody into the sample cell and the this compound/conjugate into the injection syringe.

-

Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.

-

-

Data Analysis:

-

The raw data (heat pulses) are integrated to generate a binding isotherm (kcal/mol vs. molar ratio).

-

Fit the binding isotherm to a suitable binding model to directly determine the binding stoichiometry (n), the binding enthalpy (ΔH), and the binding affinity (Ka, from which KD can be calculated). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

-

Signaling Pathway and Experimental Workflow Visualizations

DNP-Antigen Mediated Signaling in Mast Cells

When a multivalent DNP-conjugated antigen cross-links IgE antibodies bound to the high-affinity IgE receptor (FcεRI) on the surface of mast cells or basophils, it triggers a signaling cascade leading to degranulation and the release of inflammatory mediators.

Caption: DNP-Antigen Signaling Pathway via FcεRI Cross-linking.

General Experimental Workflow for Biophysical Characterization

The logical flow for characterizing the interaction between this compound and an anti-DNP antibody involves conjugation followed by biophysical analysis.

Caption: Workflow for DNP-conjugate creation and analysis.

References

An In-depth Technical Guide to the Hydrophilicity of DNP-PEG4-acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hydrophilic properties of DNP-PEG4-acid, a heterobifunctional linker critical in bioconjugation and drug delivery. Its unique structure, combining a dinitrophenyl (DNP) hapten, a polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, offers significant advantages in aqueous environments. This document outlines the molecule's properties, methods for assessing its hydrophilicity, and its application in immunoassays.

Core Concepts: The Role of PEGylation in Enhancing Hydrophilicity

This compound is specifically designed to overcome the solubility challenges often encountered with hydrophobic molecules in biological systems. The key to its enhanced water solubility lies in the tetra-polyethylene glycol (PEG4) spacer.[1][2][3][4] PEGylation, the process of attaching PEG chains to molecules, is a widely recognized strategy to increase hydrophilicity, improve pharmacokinetic properties, and reduce the immunogenicity of therapeutic agents and probes.[2] The ether oxygen atoms in the PEG backbone form hydrogen bonds with water molecules, effectively creating a hydration shell that renders the entire conjugate more soluble in aqueous media.

Compared to non-PEGylated analogues such as DNP-X acid, this compound exhibits significantly better water solubility. While it is readily soluble in organic solvents like DMSO and DMF, its enhanced aqueous solubility is a primary attribute for its utility in biological applications.

Quantitative Assessment of Hydrophilicity

A key quantitative measure of a compound's hydrophilicity is its octanol-water partition coefficient (LogP). This value represents the ratio of a compound's concentration in a nonpolar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium.

-

A negative LogP value indicates a preference for the aqueous phase, signifying hydrophilicity .

-

A positive LogP value suggests a preference for the lipid phase, indicating lipophilicity (hydrophobicity) .

-

A LogP of zero denotes equal distribution between the two phases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C17H25N3O10 | |

| Molecular Weight | 431.4 g/mol | |

| Calculated LogP (cLogP) | ~ -0.25 | Calculated |

| Solubility | DMSO, DMF, Water (enhanced) | |

| SMILES | O=C(O)CCOCCOCCOCCOCCNC1=CC=C(--INVALID-LINK--=O)C=C1--INVALID-LINK--=O |

Experimental Protocols for Determining Hydrophilicity

For researchers wishing to experimentally verify the hydrophilicity of this compound or similar compounds, the following are standard methodologies.

Shake-Flask Method for LogP Determination (Gold Standard)

This classic method directly measures the partition coefficient.

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured to calculate the partition coefficient.

Methodology:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Dissolution: Dissolve a known amount of this compound in one of the phases (typically the one in which it is more soluble).

-

Partitioning: Combine the two phases in a separatory funnel or vial and shake vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning.

-

Equilibration: Allow the mixture to stand undisturbed for a sufficient time (e.g., overnight) for complete phase separation.

-

Sampling: Carefully collect aliquots from both the n-octanol and aqueous layers.

-

Quantification: Determine the concentration of this compound in each aliquot using a suitable analytical technique, such as UV-Vis spectrophotometry (due to the DNP chromophore) or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the partition coefficient (P) and LogP using the following formulas:

-

P = [Concentration in n-octanol] / [Concentration in water]

-

LogP = log10(P)

-

High-Performance Liquid Chromatography (HPLC) Method for LogP Estimation

This is a faster, indirect method for estimating LogP.

Principle: The retention time of a compound on a reverse-phase HPLC column (with a nonpolar stationary phase and a polar mobile phase) is correlated with its hydrophobicity.

Methodology:

-

Calibration: A series of standard compounds with known LogP values are injected into the HPLC system to create a calibration curve of retention time versus LogP.

-

Sample Analysis: this compound is injected into the same HPLC system under identical conditions.

-

LogP Estimation: The LogP of this compound is estimated by interpolating its retention time on the calibration curve.

Application in Immunoassays: A Workflow for Competitive ELISA

The DNP moiety of this compound serves as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule, such as a protein. This property is leveraged in various immunoassays, including Enzyme-Linked Immunosorbent Assay (ELISA), for the detection of anti-DNP antibodies or for the quantification of DNP-conjugated molecules.

Below is a detailed workflow for a competitive ELISA to detect free this compound in a sample.

Experimental Workflow: Competitive ELISA for this compound

References

Methodological & Application

Application Notes and Protocols for DNP-PEG4-Acid in a Competitive ELISA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dinitrophenyl (DNP) group is a well-established hapten widely utilized in immunoassays. DNP-PEG4-acid is a versatile reagent that incorporates the DNP hapten, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This structure makes it particularly suitable for use in competitive Enzyme-Linked Immunosorbent Assays (ELISAs). The PEG spacer enhances water solubility and reduces steric hindrance, while the carboxylic acid allows for covalent conjugation to carrier proteins, such as Bovine Serum Albumin (BSA) or Ovalbumin (OVA).[1][2]

In a competitive ELISA format, the assay is used to determine the concentration of a free analyte in a sample. This is achieved by the competition between the free analyte and a labeled or immobilized antigen for a limited number of antibody binding sites. In the context of this compound, a DNP-protein conjugate is typically immobilized on the ELISA plate. The sample containing the analyte of interest (which may be an unlabeled DNP analog or a compound that cross-reacts with anti-DNP antibodies) is then incubated with a specific anti-DNP antibody. This mixture is added to the coated plate, and the amount of anti-DNP antibody that binds to the immobilized DNP-protein conjugate is inversely proportional to the concentration of the free analyte in the sample.[3][4] This application note provides a detailed protocol for the use of this compound in a competitive ELISA.

Principle of the Competitive ELISA using this compound

The central principle of this competitive ELISA is the competition for binding to a limited amount of anti-DNP antibody between the DNP-protein conjugate coated on the microplate and the free this compound (or a cross-reacting analyte) in the sample. A secondary antibody conjugated to an enzyme, such as Horseradish Peroxidase (HRP), is used for detection. The addition of a substrate for the enzyme results in a colorimetric signal, the intensity of which is inversely proportional to the concentration of the free analyte in the sample.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. m1.acris-antibodies.com [m1.acris-antibodies.com]

- 3. A sensitive competitive ELISA for 2,4-dinitrophenol using 3,6-fluorescein diphosphate as a fluorogenic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifediagnostics.com [lifediagnostics.com]

DNP-PEG4-Acid Bioconjugation to Primary Amines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the bioconjugation of DNP-PEG4-acid to primary amines on biomolecules such as proteins, peptides, and antibodies. The dinitrophenyl (DNP) group is a widely used hapten that elicits a strong antibody response, making DNP-labeled molecules valuable tools in immunology, diagnostics, and drug delivery.[1][2] The tetraethylene glycol (PEG4) spacer is a flexible, hydrophilic linker that improves the solubility of the resulting conjugate and reduces steric hindrance.[1][3][4]

While this compound possesses a terminal carboxylic acid that can be activated to react with primary amines, a more direct and common approach involves the use of its N-hydroxysuccinimide (NHS) ester derivative, DNP-PEG4-NHS ester. This document will focus on the protocol using the NHS ester due to its efficiency and ease of use, with an additional protocol for the activation of the carboxylic acid for applications where the NHS ester is not suitable.

Key Features and Benefits:

-

DNP Moiety: Enables strong antibody recognition in immunological assays.

-

NHS Ester: Efficiently couples with primary amines to form stable amide bonds.

-

PEG4 Spacer: Improves solubility and steric accessibility of the conjugate.

-

Dual Reactivity: Combines hapten targeting with amine reactivity for versatile applications.

Applications:

-

Immunology Research: For use in antibody-binding assays and hapten studies.

-

Probe Development: Facilitates the creation of DNP-labeled probes for diagnostics and imaging.

-

Bioconjugation: Enables stable labeling of proteins, peptides, and other amine-containing molecules.

-

Drug Delivery: Provides a scaffold for PEGylated, hapten-functionalized drug delivery systems.

Chemical Reaction Pathway

The following diagram illustrates the reaction between DNP-PEG4-NHS ester and a primary amine-containing molecule.

Experimental Protocols

Protocol 1: Bioconjugation using DNP-PEG4-NHS Ester

This protocol describes the direct conjugation of the amine-reactive DNP-PEG4-NHS ester to a protein.

Materials and Reagents:

-

DNP-PEG4-NHS ester

-

Protein or peptide with primary amines

-

Anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.2-8.0 (amine-free)

-

Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Desalting column or dialysis equipment

Important Product Information:

-

DNP-PEG4-NHS ester is moisture-sensitive. Store at -20°C with a desiccant. Equilibrate the vial to room temperature before opening to prevent condensation.

-

The NHS-ester moiety readily hydrolyzes. Prepare solutions immediately before use and do not store stock solutions.

-

Avoid buffers containing primary amines (e.g., Tris or glycine) during the conjugation reaction as they will compete with the target molecule.

Procedure:

-

Prepare the Protein Solution: Dissolve the protein to be labeled in amine-free PBS (pH 7.2-8.0) at a concentration of 5-20 mg/mL.

-

Prepare the DNP-PEG4-NHS Ester Solution: Immediately before use, dissolve the DNP-PEG4-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Conjugation Reaction: a. While gently stirring the protein solution, slowly add the desired molar excess of the DNP-PEG4-NHS ester solution. A 10-20 fold molar excess is a common starting point, but the optimal ratio should be determined experimentally. b. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quench the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

-

Purification of the Conjugate: Remove excess, unreacted DNP-PEG4-NHS ester and quenching reagents using a desalting column or by dialysis against PBS.

Protocol 2: Bioconjugation using this compound with EDC/NHS Activation

This protocol is for the activation of the carboxylic acid on this compound to form an amine-reactive NHS ester in situ, followed by conjugation to a protein.

Materials and Reagents:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or sulfo-NHS

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Conjugation Buffer: PBS, pH 7.2-8.0 (amine-free)

-

Other materials as listed in Protocol 1

Procedure:

-

Prepare the this compound Solution: Dissolve the this compound in the Activation Buffer.

-

Activation of this compound: a. Add EDC and NHS (or sulfo-NHS) to the this compound solution. A common starting point is a 1.2-fold molar excess of EDC and NHS over the this compound. b. Stir the reaction mixture for 15-30 minutes at room temperature to form the DNP-PEG4-NHS ester.

-

Conjugation Reaction: a. Immediately add the activated DNP-PEG4-NHS ester solution to the protein solution in the Conjugation Buffer. b. The final pH of the reaction mixture should be between 7.2 and 8.0 for efficient conjugation. c. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quench and Purify: Follow steps 4 and 5 from Protocol 1.

Experimental Workflow

The following diagram outlines the general workflow for the bioconjugation of DNP-PEG4-NHS ester to a primary amine-containing molecule.

Data Presentation

The efficiency of the bioconjugation reaction can be quantified by determining the Degree of Labeling (DOL), which is the average number of DNP-PEG4 molecules conjugated per protein molecule. This can be determined using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the λmax of the DNP group (approximately 360 nm).

Table 1: Quantitative Data Summary for DNP-PEG4 Conjugation

| Parameter | Symbol | Formula | Example Value |

| Molar Extinction Coefficient of DNP at ~360 nm | ε_DNP | N/A | 17,000 M⁻¹cm⁻¹ |

| Molar Extinction Coefficient of Protein at 280 nm | ε_Protein | N/A | (Varies by protein) |

| Absorbance of Conjugate at ~360 nm | A_DNP | Measured | 0.5 |

| Absorbance of Conjugate at 280 nm | A_280,raw | Measured | 1.2 |

| Correction Factor for DNP Absorbance at 280 nm | CF | A_280 of DNP / A_360 of DNP | ~0.32 |

| Corrected Protein Absorbance at 280 nm | A_Protein | A_280,raw - (A_DNP * CF) | 1.04 |

| Concentration of DNP | [DNP] | A_DNP / ε_DNP | 29.4 µM |

| Concentration of Protein | [Protein] | A_Protein / ε_Protein | 9.8 µM |

| Degree of Labeling (DOL) | DOL | [DNP] / [Protein] | 3.0 |

References

Application Notes and Protocols for DNP-PEG4-Acid in Cancer Immunotherapy Research

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to DNP-PEG4-Acid in Cancer Immunotherapy

The use of haptens, small molecules that can elicit an immune response only when attached to a larger carrier molecule such as a protein, represents a promising strategy in cancer immunotherapy. The dinitrophenyl (DNP) group is a well-characterized hapten that can be used to modify tumor cells or tumor-associated antigens, thereby rendering them more immunogenic. This modification triggers a robust T-cell mediated immune response against the otherwise weakly immunogenic cancer cells.[1][2]

This compound is a versatile reagent that facilitates the covalent attachment of the DNP hapten to biological molecules. It comprises three key components:

-

DNP Group: The immunogenic hapten that is recognized by the immune system.

-

PEG4 Spacer: A tetra-polyethylene glycol linker that enhances water solubility and provides spatial separation between the DNP group and the conjugated molecule, which can improve accessibility for immune recognition.

-

Carboxylic Acid Group: A terminal functional group that allows for covalent conjugation to primary amines on proteins, peptides, or cell surface molecules through standard carbodiimide chemistry (e.g., using EDC and NHS).

The primary application of this compound in cancer immunotherapy research is in the preparation of autologous or allogeneic tumor cell vaccines. By modifying the surface of tumor cells with DNP, these cells are "painted" with a foreign signal that attracts the attention of the immune system, leading to their destruction and the subsequent release of tumor-associated antigens. This process can induce a broader anti-tumor immune response.

Key Advantages of this compound

-

Enhanced Immunogenicity: DNP is a potent hapten that can break immune tolerance to tumor antigens.

-

Improved Solubility: The PEG4 linker increases the hydrophilicity of the DNP moiety, facilitating its use in aqueous buffers common in biological experiments.

-

Controlled Conjugation: The terminal carboxylic acid allows for specific and stable amide bond formation with primary amines.

-

Versatility: Can be used to modify a variety of biological targets, including whole cells, proteins, and peptides.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical and clinical studies investigating the efficacy of DNP-based cancer immunotherapies.

Table 1: Preclinical Efficacy of DNP-Conjugated Agents in a Murine Cancer Model

| Treatment Group | Mean Tumor Volume (day 14) | Tumor Growth Inhibition (%) | Statistical Significance (p-value) | Reference |

| VEGF-DNP in DNP-immunized mice | ~150 mm³ | Not explicitly stated, but significant reduction shown in graph | p = 0.0081 (vs. KLH control) | [3] |

| IYIY-DNP in DNP-immunized mice (4T1 tumors) | Not explicitly stated, but 45% suppression reported | 45% | p < 0.05 (vs. saline control) | [3] |

Table 2: Clinical Trial Dosing for DNP-Modified Autologous Tumor Cell Vaccine (Non-Small Cell Lung Cancer)

| Parameter | Details | Reference |

| Cell Type | Autologous NSCLC cells | [4] |

| Modification | DNP-modified | |

| Vaccine Doses Tested | 5 x 10⁵ cells, 2.5 x 10⁶ cells, 5 x 10⁶ cells | |

| Adjuvant | Bacillus of Calmette and Guérin (BCG) | |

| Treatment Schedule | Initial dose without BCG, followed by weekly doses with BCG for 6 weeks, and a 6-month booster. |

Experimental Protocols

Protocol 1: Conjugation of this compound to Tumor Cells for Vaccine Preparation

This protocol describes a general method for modifying the surface of tumor cells with this compound. Optimization may be required for different cell types.

Materials:

-

This compound

-

Tumor cells (e.g., B16 melanoma, 4T1 breast cancer)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Trypan blue solution

-

Centrifuge

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Preparation:

-

Culture tumor cells to the desired confluence.

-

Harvest cells using a non-enzymatic cell dissociation solution to preserve surface proteins.

-

Wash the cells three times with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cells in PBS at a concentration of 1 x 10⁷ cells/mL.

-

-

Activation of this compound:

-

Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

-

In a separate microcentrifuge tube, prepare a fresh solution of EDC (e.g., 10 mg/mL) and NHS (e.g., 15 mg/mL) in cold PBS.

-

To activate the this compound, mix the this compound stock solution with the EDC/NHS solution at a molar ratio of approximately 1:2:2 (DNP:EDC:NHS). For example, for 1 µmol of this compound, use 2 µmol of EDC and 2 µmol of NHS.

-

Incubate the activation mixture at room temperature for 15-30 minutes in the dark.

-

-

Conjugation to Tumor Cells:

-

Add the activated this compound solution to the tumor cell suspension. The final concentration of the DNP reagent should be optimized, but a starting point could be in the range of 100-500 µM.

-

Gently mix the cell suspension and incubate for 1-2 hours at room temperature or 4°C with gentle rotation.

-

To quench the reaction, add cell culture medium containing FBS. The primary amines in the serum proteins will react with any remaining activated this compound.

-

-

Washing and Cell Viability Assessment:

-

Wash the DNP-modified cells three times with cold PBS to remove any unreacted DNP reagent.

-

After the final wash, resuspend the cells in an appropriate buffer for your downstream application (e.g., PBS for in vitro assays or sterile saline for in vivo injection).

-

Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

-

-

Confirmation of DNP Modification (Optional):

-

DNP modification can be confirmed by flow cytometry using a fluorescently labeled anti-DNP antibody.

-

Protocol 2: In Vivo Murine Tumor Model for Evaluating DNP-Modified Cancer Vaccine Efficacy

This protocol outlines a general procedure for assessing the anti-tumor efficacy of a DNP-modified tumor cell vaccine in a syngeneic mouse model.

Materials:

-

Syngeneic mouse strain (e.g., C57BL/6 for B16 melanoma, BALB/c for 4T1)

-

DNP-modified tumor cells (prepared as in Protocol 1)

-

Unmodified tumor cells (for control groups)

-

Adjuvant (e.g., CpG oligodeoxynucleotides, BCG)

-

Sterile saline or PBS for injection

-

Calipers for tumor measurement

-

Syringes and needles

Procedure:

-

Animal Acclimatization:

-

Acclimatize mice to the animal facility for at least one week before the start of the experiment.

-

-

Immunization Schedule:

-

Divide mice into experimental groups (e.g., PBS control, unmodified tumor cell vaccine, DNP-modified tumor cell vaccine).

-

On day 0, immunize the mice subcutaneously on the flank opposite to where the tumor will be challenged. A typical immunization dose is 1 x 10⁶ modified or unmodified tumor cells in 100 µL of sterile saline, often mixed with an adjuvant.

-

Booster immunizations can be given, for example, on days 7 and 14.

-

-

Tumor Challenge:

-

On a day determined by your experimental design (e.g., day 21, one week after the final booster), challenge the mice with a subcutaneous injection of live, unmodified tumor cells on the opposite flank. The number of cells will depend on the tumor model (e.g., 1 x 10⁵ B16 melanoma cells).

-

-

Tumor Growth Monitoring:

-

Starting from when tumors become palpable (typically 5-7 days post-challenge), measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the health of the mice regularly.

-

-

Endpoint and Data Analysis:

-

The experiment can be terminated when tumors in the control group reach a predetermined size or at a specific time point.

-

Plot the mean tumor volume for each group over time.

-

At the end of the study, tumors and spleens can be harvested for further analysis (e.g., immunohistochemistry, flow cytometry of tumor-infiltrating lymphocytes, or T-cell recall assays).

-

Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any differences in tumor growth between the groups.

-

Visualizations

Signaling Pathway of DNP-Haptenated Cancer Vaccine

References

- 1. Dinitrophenyl-modified autologous melanoma vaccine induces a T cell response to hapten-modified, melanoma peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. researchgate.net [researchgate.net]

- 4. DNP-Modified Autologous Tumor Cell Vaccine for Resectable Non-Small Cell Lung Cancer [ctv.veeva.com]

Application Notes and Protocols for DNP-PEG4-acid in Diagnostic Probe Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNP-PEG4-acid is a versatile heterobifunctional linker molecule integral to the development of sensitive and specific diagnostic probes. This compound features a 2,4-dinitrophenyl (DNP) group, a hydrophilic 4-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The DNP moiety serves as a highly immunogenic hapten, readily recognized by anti-DNP antibodies with high affinity and specificity. The PEG spacer enhances aqueous solubility and reduces steric hindrance, improving the accessibility of the DNP group for antibody binding. The terminal carboxylic acid allows for covalent conjugation to primary amines on proteins, peptides, antibodies, or other biomolecules through the formation of a stable amide bond. These characteristics make this compound an excellent building block for creating customized probes for a variety of immunoassay platforms.

Chemical Properties and Structure

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₅N₃O₁₀ | [1] |

| Molecular Weight | 431.40 g/mol | [1] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO, DMF | [1] |

| Purity | Typically >95% |

Key Features & Benefits

-

High-Affinity Recognition: The DNP hapten is strongly and specifically recognized by anti-DNP monoclonal antibodies, providing a robust detection system.

-

Enhanced Water Solubility: The hydrophilic PEG4 spacer significantly improves the water solubility of the molecule and its conjugates, preventing aggregation and improving performance in aqueous buffers.[1]

-

Versatile Conjugation: The terminal carboxylic acid can be activated to react with primary amines, enabling the labeling of a wide range of biomolecules.

-

Biotin-Free Systems: DNP-based detection offers an excellent alternative to biotin-streptavidin systems, avoiding potential endogenous biotin interference.[2]

Quantitative Data Summary

The performance of DNP-based probes is contingent on the high affinity of the DNP-anti-DNP antibody interaction and the sensitivity of the chosen detection method.

| Parameter | Typical Value Range | Assay Type | Notes | Reference |

| Binding Affinity (Kd) | 10⁻⁷ to 10⁻⁹ M | Varies | The affinity of anti-DNP antibodies can vary, with high-affinity clones being readily available. | |

| Detection Limit | As low as 10 fmol | Competitive ELISA | This high sensitivity was achieved using a fluorogenic substrate. | |

| Detection Limit | Picogram to nanogram per milliliter | ELISA | The detection limit is dependent on the specific ELISA format and reagents used. | |

| Optimal Probe Concentration | 1:100 to 1:1000 dilution | Immunofluorescence | This is a general starting range and requires empirical optimization. | |

| Probe Concentration | 0.015 ng/mL to 10 ng/mL | Flow Cytometry | The optimal concentration depends on the cell type and expression level of the target. |

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein/Antibody

This protocol describes the two-step carbodiimide-mediated conjugation of this compound to a primary amine-containing molecule, such as a protein or antibody, using EDC and NHS.

Materials:

-

This compound

-

Protein/Antibody to be labeled (in an amine-free buffer, e.g., PBS)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, pH 5.0-6.0

-

Coupling Buffer: PBS, pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Reagent Preparation:

-

Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

-

Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

-

Prepare a fresh solution of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.

-

Ensure the protein/antibody solution is at a concentration of 1-5 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.

-

-

Activation of this compound:

-

In a microcentrifuge tube, combine this compound stock solution with Activation Buffer.

-

Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the this compound.

-

Vortex briefly and incubate for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation to the Protein/Antibody:

-

Add the activated DNP-PEG4-NHS ester solution to the protein/antibody solution in Coupling Buffer.

-

A 10 to 20-fold molar excess of the activated linker to the protein is a common starting point, but this should be optimized for your specific application.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove excess this compound and reaction byproducts by size exclusion chromatography using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

-

Characterization (Optional but Recommended):

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein concentration) and 360 nm (for DNP concentration).

-

Protocol 2: Competitive ELISA for Hapten Detection

This protocol outlines a competitive ELISA for the quantification of a free hapten in a sample using a DNP-labeled competitor.

Materials:

-

DNP-labeled competitor hapten (prepared as in Protocol 1, where the "protein" is the hapten of interest conjugated to a carrier protein like BSA)

-

Anti-DNP antibody

-

Sample containing the unknown amount of free hapten

-

Standard solutions of the free hapten

-

ELISA microplate

-

Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

HRP-conjugated secondary antibody (e.g., anti-species IgG-HRP that recognizes the anti-DNP antibody)

-

TMB substrate solution

-

Stop Solution (e.g., 2 N H₂SO₄)

-

Microplate reader

Procedure:

-

Coating:

-

Dilute the DNP-labeled competitor hapten in Coating Buffer to an optimal concentration (typically 1-10 µg/mL, to be determined by checkerboard titration).

-

Add 100 µL of the diluted DNP-competitor to each well of the microplate.

-

Incubate overnight at 4°C.

-

-

Washing and Blocking:

-

Wash the plate 3 times with Wash Buffer.

-

Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

-

Wash the plate 3 times with Wash Buffer.

-

-

Competition:

-

Prepare serial dilutions of the standard hapten and the unknown samples.

-

In a separate plate or tubes, pre-incubate the anti-DNP antibody (at a predetermined optimal dilution) with the standard dilutions and unknown samples for 30-60 minutes at room temperature.

-

Transfer 100 µL of the pre-incubated mixtures to the coated and blocked ELISA plate.

-

Incubate for 1-2 hours at room temperature.

-

-

Detection:

-

Wash the plate 3-5 times with Wash Buffer.

-

Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the plate 3-5 times with Wash Buffer.

-

-

Signal Development and Measurement:

-

Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding 50 µL of Stop Solution.

-

Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the concentration of the free hapten in the sample.

-

Protocol 3: Indirect Immunofluorescence for Cell Staining

This protocol describes the use of a DNP-labeled secondary antibody for the detection of a primary antibody in fixed and permeabilized cells.

Materials:

-

Cells grown on coverslips or chamber slides

-

Primary antibody specific for the target antigen

-

DNP-labeled secondary antibody (conjugated as in Protocol 1)

-

Anti-DNP antibody conjugated to a fluorophore (e.g., FITC, Alexa Fluor 488)

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 5% normal goat serum in PBS)

-

Wash Buffer (PBS)

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Cell Preparation and Fixation:

-

Wash cells briefly with PBS.

-

Fix the cells with Fixation Buffer for 15 minutes at room temperature.

-

Wash 3 times with PBS.

-

-

Permeabilization (for intracellular targets):

-

Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.

-

Wash 3 times with PBS.

-

-

Blocking:

-

Incubate cells with Blocking Buffer for 1 hour at room temperature to block non-specific binding sites.

-

-

Primary and DNP-Secondary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in Blocking Buffer.

-

Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.

-

Wash 3 times with PBS.

-

Dilute the DNP-labeled secondary antibody in Blocking Buffer.

-

Incubate the cells with the DNP-labeled secondary antibody for 1 hour at room temperature.

-

Wash 3 times with PBS.

-

-

Detection with Anti-DNP-Fluorophore:

-

Dilute the fluorophore-conjugated anti-DNP antibody in Blocking Buffer.

-

Incubate the cells with the anti-DNP-fluorophore for 1 hour at room temperature in the dark.

-

Wash 3 times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.

-

Visualize the fluorescence using a fluorescence microscope with the appropriate filter sets.

-

Protocol 4: Flow Cytometry for Cell Surface Staining

This protocol describes the use of a DNP-labeled primary antibody for the detection of a cell surface antigen, followed by staining with a fluorescent anti-DNP antibody.

Materials:

-

Cell suspension (1 x 10⁶ cells per sample)

-

DNP-labeled primary antibody specific for a cell surface antigen (conjugated as in Protocol 1)

-

Fluorophore-conjugated anti-DNP antibody

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

-

Fc block (optional)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest cells and wash them with cold Flow Cytometry Staining Buffer.

-